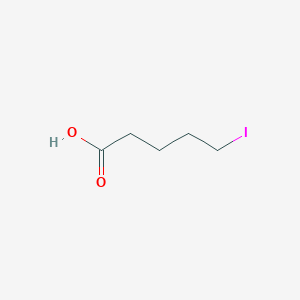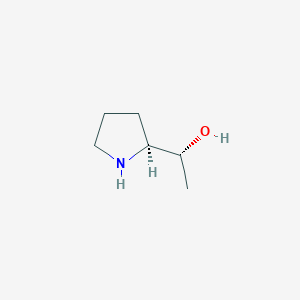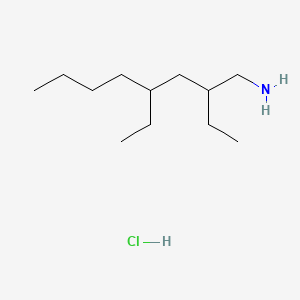
3-(Aminomethyl)-5-ethylnonanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-ethylnonanehydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an aminomethyl group attached to a nonane chain, which is further substituted with an ethyl group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-ethylnonanehydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amine precursor with an appropriate alkyl halide. For instance, the reaction between 5-ethylnonan-1-ol and formaldehyde in the presence of hydrogen chloride can yield the desired compound. The reaction conditions typically involve the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-ethylnonanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-ethylnonanehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-ethylnonanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: A structural analog with similar functional groups.
3-(Aminomethyl)benzeneboronic acid hydrochloride: Another compound with an aminomethyl group but different core structure.
Uniqueness
3-(Aminomethyl)-5-ethylnonanehydrochloride is unique due to its specific substitution pattern and the presence of both aminomethyl and ethyl groups on the nonane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H28ClN |
|---|---|
Poids moléculaire |
221.81 g/mol |
Nom IUPAC |
2,4-diethyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-4-7-8-11(5-2)9-12(6-3)10-13;/h11-12H,4-10,13H2,1-3H3;1H |
Clé InChI |
YWOMFYZQOKDACQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(CC)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


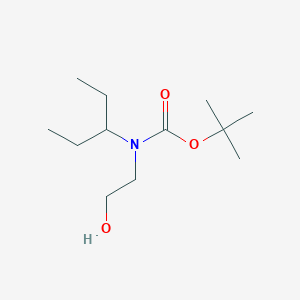
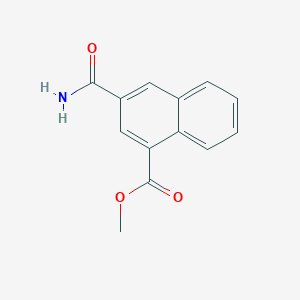
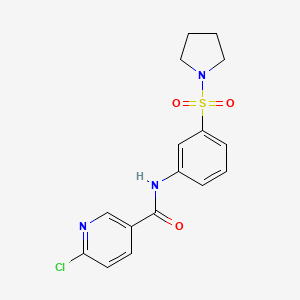
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)


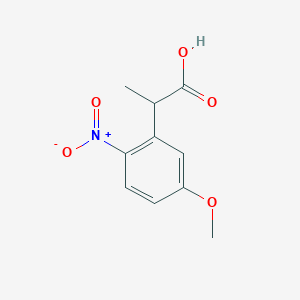
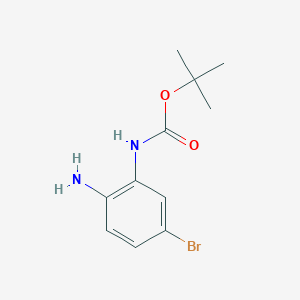

![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

